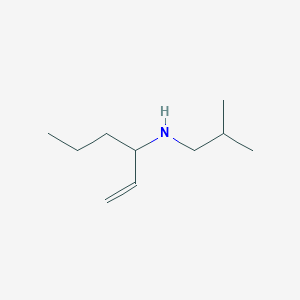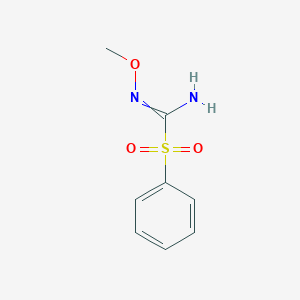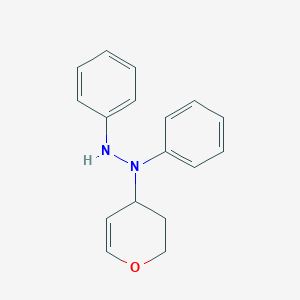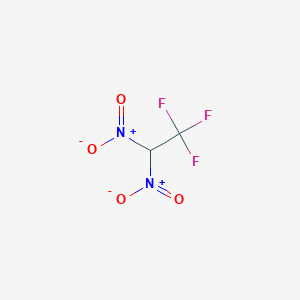![molecular formula C15H14OS B12552059 3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one CAS No. 147713-31-3](/img/structure/B12552059.png)
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one is an organic compound belonging to the class of naphthopyrans. These compounds are characterized by their fused ring structures, which include both naphthalene and pyran rings. The presence of sulfur in the thiopyran ring adds unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-naphthol with a suitable thioketone under acidic conditions can yield the desired thiopyran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and thiopyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiopyran rings.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites.
Comparison with Similar Compounds
Similar Compounds
Naphthopyrans: Compounds with similar fused ring structures but different substituents.
Thiopyrans: Compounds with sulfur-containing pyran rings but different aromatic systems.
Naphthalenes: Compounds with similar naphthalene rings but lacking the thiopyran component.
Uniqueness
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one is unique due to the combination of its naphthalene and thiopyran rings, along with the specific positioning of the dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
147713-31-3 |
|---|---|
Molecular Formula |
C15H14OS |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
3,3-dimethyl-2H-benzo[f]thiochromen-1-one |
InChI |
InChI=1S/C15H14OS/c1-15(2)9-12(16)14-11-6-4-3-5-10(11)7-8-13(14)17-15/h3-8H,9H2,1-2H3 |
InChI Key |
PYVINFAYQSWPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(S1)C=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)



![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)

![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)



